molecular formula C16H22O2 B14574902 Cyclohexanecarboxylic acid, 4-(2,4-dimethylphenyl)-1-methyl- CAS No. 61405-12-7

Cyclohexanecarboxylic acid, 4-(2,4-dimethylphenyl)-1-methyl-

Cat. No.: B14574902
CAS No.: 61405-12-7
M. Wt: 246.34 g/mol
InChI Key: AIXHOCBDBRWDKI-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-(2,4-dimethylphenyl)-1-methyl- is an organic compound with a complex structure It is characterized by a cyclohexane ring substituted with a carboxylic acid group, a 2,4-dimethylphenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 4-(2,4-dimethylphenyl)-1-methyl- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 4-(2,4-dimethylphenyl)-1-methylcyclohexanone with a suitable Grignard reagent followed by acidic workup can yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve hydrogenation processes. For example, the hydrogenation of related cyclohexane derivatives under specific conditions can produce Cyclohexanecarboxylic acid, 4-(2,4-dimethylphenyl)-1-methyl- .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-(2,4-dimethylphenyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-(2,4-dimethylphenyl)-1-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 4-(2,4-dimethylphenyl)-1-methyl- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxylic acid, 4-(2,4-dimethylphenyl)-1-methyl- is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic components

Properties

CAS No.

61405-12-7

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H22O2/c1-11-4-5-14(12(2)10-11)13-6-8-16(3,9-7-13)15(17)18/h4-5,10,13H,6-9H2,1-3H3,(H,17,18)

InChI Key

AIXHOCBDBRWDKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCC(CC2)(C)C(=O)O)C

Origin of Product

United States

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